N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-serinamide -

N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-serinamide

Catalog Number: EVT-5422335
CAS Number:
Molecular Formula: C20H27N5O3
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

  • Compound Description: K-604 is a potent, water-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1). It demonstrates 229-fold selectivity for ACAT-1 over ACAT-2. K-604 was developed by modifying a previous compound, replacing a six-methylene chain linker with a piperazine unit. This change significantly enhanced its aqueous solubility and oral absorption. []

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635)

  • Compound Description: WAY-100635 serves as a high-affinity ligand for the 5-HT1A receptor. Researchers exploring SPECT imaging agents synthesized bridgehead iodinated analogues of WAY-100635, aiming to develop a suitable tracer. These modifications involved substituting the cyclohexyl group in WAY-100635 and its O-desmethylated analogue with bridgehead iodinated bridge-fused rings. []

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487)

  • Compound Description: AMG 487 is an orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist, known for its potent and selective activity. Notably, it exhibits dose- and time-dependent pharmacokinetics in human subjects following multiple oral doses. []

4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (Compound 4)

  • Compound Description: This compound is a potent and selective 5-HT1A receptor agonist. It was synthesized and radiolabeled with carbon-11 for evaluation as a potential PET ligand. []

Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate

  • Compound Description: This research focuses on the metabolism of this compound, specifically the formation of its major metabolite. Mass spectrometry analysis identified this metabolite as the product of methylation. []

N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides

  • Compound Description: This group encompasses a series of compounds designed as dopamine D2 and D3 receptor ligands. Structural modifications, such as varying the spacer and aryl moieties, aimed to improve affinity and selectivity for the dopamine D3 receptor. Molecular modeling studies supported this structural development. []

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate

  • Compound Description: This compound has been crystallized and its structure characterized by X-ray diffraction. The analysis reveals key structural features, including the chair conformation of the piperazine ring and the dihedral angle between the phenyl and pyridine rings. []

3-aryl-1-(41methoxyphenyl)-1-(6,7,8,9-tetrahydro5H -[1,2,4] triazolo[4,3-a]azepine-3-yl-methyl)- urea derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for anxiolytic activity. They were designed based on the structures of existing anxiolytics like diazepam and gidazepam. Preclinical studies revealed that these derivatives exhibit anticonvulsant and anxiolytic properties. []

[O-methyl-11C]N-(4-(4-(3-Chloro-2-methoxyphenyl)-piperazin-1-yl)butyl)-1H-indole-2-carboxamide ([11C]BAK4-51)

  • Compound Description: [11C]BAK4-51 was developed as a potential PET radioligand targeting the dopamine D3 receptor (D3R). Despite having desirable properties such as high D3R affinity and selectivity, in vivo studies revealed it was a substrate for brain efflux transporters, limiting its utility for brain D3R imaging. []

N-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)quinoxaline-2-methanamide

  • Compound Description: This compound was synthesized and characterized using various techniques including X-ray diffraction. Biological evaluation revealed it displayed high selectivity for α1A/D-adrenoceptors over α1B-adrenoceptors. []

‐{meth­yl}acrylonitrile

  • Compound Description: This compound has been structurally characterized using X-ray crystallography, revealing its molecular conformation and intermolecular interactions. []

2-[2-Hydroxy‐3‐(pyridin‐3‐yl‐methyl)amino]‐, 2‐[2‐Hydroxy‐3‐(2‐pyridin‐2‐yl‐ethyl)amino]‐ and 2‐[2‐Hydroxy‐3‐(4‐N‐methyl‐piperazin‐1‐yl)‐amino]propoxybenzaldehyde‐O‐(substituted) Benzyl Oximes

  • Compound Description: This series of oxime ether-substituted aryloxypropanolamines were synthesized and evaluated for their affinities at 5-HT2A and 5-HT1A serotonergic receptors and α1-adrenoceptors. The study aims to investigate the structure-activity relationships of compounds related to the active metabolite of sarpogrelate. []

4,6-Dimethyl-2-{4-[(2-pyrimidyl)piperazin-1-yl]-methyl}isothiazolo[5,4-b]pyridin-3(2H)-one

  • Compound Description: This compound has been structurally characterized by X-ray crystallography, revealing a chair conformation for the piperazine ring and significant conjugation effects within the molecule. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

  • Compound Description: This compound is the free base form of Imatinib, a tyrosine kinase inhibitor used in leukemia treatment. Its crystal structure, obtained after co-crystallization with arginine, revealed an extended conformation stabilized by hydrogen bonding networks. []

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]arylcarboxamide derivatives

  • Compound Description: These compounds were designed as potential radioligands for imaging dopamine D3 receptors using PET. Despite showing promising in vitro D3 receptor binding, their in vivo brain uptake kinetics did not correlate well with D3 receptor distribution. []

6-Cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methyl- piperazin-1-yl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridin-3-yl}-phenyl)-2H- isoquinolin-1-one (RN486)

  • Compound Description: RN486 is a selective Bruton’s Tyrosine Kinase (Btk) inhibitor. It effectively suppresses immune hypersensitivity responses and shows promising results in preclinical models of arthritis. []

N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide

  • Compound Description: This compound has been structurally characterized through X-ray diffraction, providing detailed information about its molecular conformation, bond lengths, and angles. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist discovered through structure-based drug design. It exhibits favorable pharmacological properties, including high metabolic stability, good solubility, and suitability for various administration routes, making it a promising candidate for migraine treatment. []

(1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)-N-((1-(4-vinylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)methanamine-κ 4 N,N′,N″,N‴)tris(nitrato-kO,O′)-erbium(III)

  • Compound Description: This erbium(III) complex incorporates a structurally complex ligand and has been characterized by X-ray crystallography. []

[4-( 2-methoxyphenyl )-3-methyl-1-phenyl-6-trifluoromethyl-1 H-pyrazolo [ 3 , 4-b ] pyridin-5-yl ] ( thiophen-2-yl ) methanone

  • Compound Description: This compound, a derivative with a 2-methoxy substituent, displays unique structural features compared to its 4-methyl and 4-chloro counterparts, as revealed by crystal structure analysis. []

1,4-bis(1-(pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2-yl)cyclohexane (L1), 1,4-bis(1-(pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2-yl)butane (L2), 1,5-bis(1-(pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2-yl)pentane (L3), and 1,4-bis(1-(pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2-yl)methyl)benzene (L4)

  • Compound Description: These four N-containing ligands were utilized in the construction of Zn(II) metal-organic frameworks (MOFs) for the detection of iron (III) ions and acetylacetone. These MOFs displayed diverse structural features influenced by the different ligands and exhibited promising sensing properties. []

(Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene) benzenamine derivatives

  • Compound Description: These derivatives were synthesized and evaluated for their antifungal activity. Structure-activity relationships revealed the influence of substituents on the benzene moiety on antifungal potency. []

3-(substitutedphenyl)-4-methyl-3a, 6-dihydropyrazolo[3,4-c]pyrazol-2(3H)-yl(pyridin-3-yl)methanone ethoxyphthalimide derivatives

  • Compound Description: These derivatives were synthesized through a multi-step process and characterized for their structures. They were then evaluated for antimicrobial and antiviral activity. []

N-[2(R)-hydroxy-1(S)-indanyl]-5-[2(S)-(1, 1-dimethylethylaminocarbonyl)-4-[(furo[2, 3-b]pyridin-5-yl)methyl]piperazin-1-yl]-4(S)-hydroxy-2(R)-phenylmethy lpentanamide (L754.394)

  • Compound Description: L754.394 exhibits potent inhibitory effects on human cytochrome P450 3A4 (CYP3A4) activity. It demonstrates high selectivity for CYP3A4 over other drug-metabolizing enzymes. []

2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (Compound 7)

  • Compound Description: Compound 7 is a potent dual PI3K/mTOR inhibitor with excellent kinase selectivity and promising anticancer activity. Researchers synthesized a carbon-11 labeled version of this compound for potential use as a PET imaging agent. []

(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one

  • Compound Description: The crystal structure of this compound has been determined, revealing key conformational details about the piperazine ring and the orientation of the aromatic rings. []

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438)

  • Compound Description: TAK-438 is a novel potassium-competitive acid blocker (P-CAB) investigated for treating acid-related diseases. It demonstrates a potent and long-lasting inhibitory effect on gastric acid secretion, offering a potential alternative for patients with acid-related disorders who haven't responded well to proton pump inhibitors (PPIs). []

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)benzamide salts

  • Compound Description: This group includes a novel salt form of 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)benzamide (nilotinib), a known protein kinase inhibitor. This specific salt, the monohydrate of monohydrochloride, demonstrates improved solubility and bioavailability compared to the free base and hydrochloride salt forms. [, ]

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

  • Compound Description: MF498 is a selective antagonist for the E prostanoid receptor 4 (EP4). It demonstrates efficacy in reducing inflammation and pain in animal models of rheumatoid arthritis and osteoarthritis, suggesting its potential as a therapeutic agent for arthritis. []

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) Derivatives

  • Compound Description: These derivatives, designed based on the structure of the sigma-2 receptor antagonist SN79, were studied for their effects on sigma receptor-mediated cytotoxicity and metabolic stimulation. Structure-activity relationships revealed that modifications to the benzoxazolone ring affected both sigma-1 and sigma-2 receptor binding affinities. Certain substitutions, such as 6-isothiocyanate, resulted in sigma-2 selective ligands that induced cell death, suggesting a role for irreversible receptor binding in their cytotoxic activity. []

1-(Prop-2-en-1-yl)-3-{[3-(pyridin-4-yl)-4,5-dihydroisoxazol-5-yl]methyl}-1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione

  • Compound Description: The crystal structure of this compound has been elucidated, revealing the spatial arrangement of its various ring systems and the presence of intermolecular hydrogen bonds. []

N-(Pyridin-4-yl)methyl-Substituted Azomethines

  • Compound Description: These compounds, synthesized from 4-(aminomethyl)pyridine and various ketones, readily form lithium 4H-pyridin-1-ides upon deprotonation. These carbanions are valuable intermediates for synthesizing various heterocyclic compounds. []

2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide

  • Compound Description: This compound, incorporating structural elements from the indibulin and combretastatin scaffolds, exhibits promising cytotoxic activity against several breast cancer cell lines. []

3-(4-(Substituted)-piperazin-1-yl)cinnolines

  • Compound Description: This group comprises 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines evaluated for their potential antifungal activity. []

2-(((4-(4-(pyridin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)-thio)methyl)benzo[d]thiazole (13h) and 2-(((4-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-methyl)benzo[ d ]thiazole (13i)

  • Compound Description: These compounds are 2,4,6-trisubstituted pyrimidine derivatives containing a benzothiazole moiety. They were evaluated for their antitumor activity against four cancer cell lines. Both compounds showed potent antitumor activities, particularly against PC-3 cells, and lower toxicity to normal cells compared to the positive control, 5-fluorouracil. []

1,2,3-Triazole Derivatives Targeting the S100A2-p53 Complex

  • Compound Description: This research focuses on developing 1,2,3-triazole derivatives as potential inhibitors of the S100A2-p53 protein-protein interaction, a promising target for pancreatic cancer therapy. Structure-activity relationship studies identified key structural features for optimal activity, including electron-withdrawing groups on the sulfonamide aromatic ring and bulky substituents on the terminal phenyl ring. []

Derivatives of 5-amino-4-hydroxi-7- (imidazo (1,2-a>) pyridin-6- ylmethyl-8-methyl-nonamide

  • Compound Description: These compounds were investigated as potential renin inhibitors for treating hypertension. The research explored a wide range of structural modifications, focusing on substituents that enhance renin binding affinity and selectivity. []

N- (4-piperazin-1-yl) -phenyl-2-oxazolidinone-5-carboxamide and related compounds

  • Compound Description: This study focuses on developing novel antibacterial agents based on the N-(4-piperazin-1-yl)-phenyl-2-oxazolidinone-5-carboxamide scaffold. The research explored various structural modifications to optimize antibacterial activity and pharmacological properties. []

7-[(4-Substituted phenyl-piperazin-1-yl)-alkoxyl]-4-methylchromene-2-ones

  • Compound Description: These compounds were synthesized and evaluated as potential atypical antipsychotics. The study focused on their ability to antagonize dopamine D2 and serotonin 5-HT2A receptors. Structure-activity relationship studies revealed that the length of the alkoxy chain and substituents on the phenyl ring influenced their pharmacological profile. []

Properties

Product Name

N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-serinamide

IUPAC Name

(2R)-2-amino-3-hydroxy-N-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]propanamide

Molecular Formula

C20H27N5O3

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C20H27N5O3/c1-28-18-7-3-2-6-17(18)24-9-11-25(12-10-24)19-15(5-4-8-22-19)13-23-20(27)16(21)14-26/h2-8,16,26H,9-14,21H2,1H3,(H,23,27)/t16-/m1/s1

InChI Key

DIUJTRPQKOUFTR-MRXNPFEDSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CNC(=O)C(CO)N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CNC(=O)C(CO)N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CNC(=O)[C@@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.